N-Methoxy-N-methylquinoline-6-carboxamide
Overview
Description
“N-Methoxy-N-methylquinoline-6-carboxamide” is a chemical compound with the molecular formula C12H12N2O2 . Its molecular weight is 216.24 .
Molecular Structure Analysis
The molecular structure of “N-Methoxy-N-methylquinoline-6-carboxamide” consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“N-Methoxy-N-methylquinoline-6-carboxamide” has a predicted boiling point of 406.9±18.0 °C and a predicted density of 1.211±0.06 g/cm3 . Its pKa value is predicted to be 4.01±0.10 .Scientific Research Applications
Antileishmanial Activity
N-Methoxy-N-methylquinoline-6-carboxamide derivatives have demonstrated significant antileishmanial activity. For example, a study on 6-methoxy-4-methyl-8-aminoquinoline derivatives showed remarkable effectiveness against Leishmania donovani in animal models. Some compounds in this class were found to be substantially more potent than standard antimonial drugs, indicating their potential as effective antileishmanial agents (Kinnamon et al., 1978).
Synthesis for Serotonin Receptors
Research on quinoline derivatives, including those similar to N-Methoxy-N-methylquinoline-6-carboxamide, has led to the development of novel serotonergic structures. These compounds have shown reasonable affinity in studies, suggesting potential applications in targeting serotonin receptors (Hanna-Elias et al., 2009).
Analytical Methods for Drug Quantitation
An analytical method using liquid chromatography was developed to quantify a candidate antileishmanial drug, which is a derivative of N-Methoxy-N-methylquinoline-6-carboxamide. This method, which includes oxidative electrochemical detection, demonstrates the compound's relevance in pharmacokinetic studies and drug monitoring (Anders et al., 1984).
Antitubercular Agents
N-Methoxy-N-methylquinoline-6-carboxamide derivatives have been explored as potential antitubercular agents. Several compounds in this class have shown active properties against various strains of Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Thomas et al., 2011).
properties
IUPAC Name |
N-methoxy-N-methylquinoline-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(16-2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFSFNKADLAQGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=C(C=C1)N=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-N-methylquinoline-6-carboxamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.